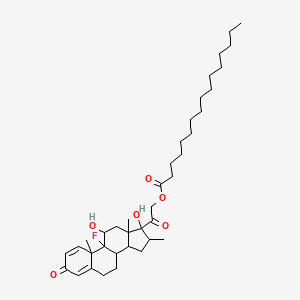

dexamethasone palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPYZTKOEFDTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860147 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Dexamethasone Palmitate Nanoparticles Dxp Nps :studies on Nanoparticles Composed Solely of Dexamethasone Palmitate Have Demonstrated Excellent Stability Profiles. in One Such Study, 130 Nm Nanoparticles Were Stabilized Using Polyethylene Glycol Linked Phospholipids.researchgate.netnih.govthese Formulations Exhibited a Strong Negative Zeta Potential of 55 Mv, Which Provides Significant Electrostatic Repulsion Between Particles. the Colloidal Stability Was Assessed over 21 Days Under Storage at 4°c, During Which No Significant Modifications in Particle Size, Pdi, or Surface Charge Were Observed.researchgate.net

Table 1: Stability Profile of Dexamethasone (B1670325) Palmitate Nanoparticles (DXP-NPs) at 4°C

| Time (Days) | Hydrodynamic Diameter (d.H, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| 0 | 130 ± 3 | 0.20 | -55 |

| 2 | ~130 | ~0.21 | ~-55 |

| 7 | ~132 | ~0.20 | ~-54 |

| 14 | ~135 | ~0.22 | ~-55 |

| 21 | ~135 | ~0.20 | ~-53 |

Solid Lipid Nanoparticles Slns :solid Lipid Nanoparticles Encapsulating Dexamethasone Palmitate Dxms Pal Slns Have Also Been Extensively Studied for Their Stability. in One Investigation, Different Sln Formulations Were Prepared Using Trilaurin As the Lipid Matrix and Stabilized with Dspc and Dppg. the Stability of These Formulations Was Found to Be Highly Dependent on Their Zeta Potential.nih.gov

Formulations designated as DXMS-Pal-SLNs-1 and DXMS-Pal-SLNs-2, which incorporated DPPG on their surfaces, displayed high negative zeta potential values between -45.5 mV and -47.9 mV. This strong surface charge contributed to excellent colloidal stability, with changes in their hydrodynamic diameter of less than 10% over 14 days at 4°C and over 3 days at 37°C. The consistency in the high negative zeta potential indicates a monodispersed formulation without aggregation. nih.gov In contrast, a third formulation with a significantly lower zeta potential was prone to aggregation over a 7-day period at 4°C, underscoring the critical role of electrostatic repulsion in maintaining the stability of these SLNs. nih.gov

Another study focused on lyophilized (freeze-dried) SLNs containing dexamethasone (B1670325) palmitate to enhance long-term storage stability. The lyophilized SLNs, when stored at 4°C, demonstrated the greatest stability over a 3-month period, maintaining a consistent particle size and high encapsulation efficiency (>80%). uky.edu

Table 2: Colloidal Stability of Dexamethasone Palmitate-Loaded Solid Lipid Nanoparticles (DXMS-Pal-SLNs)

| Formulation | Initial Hydrodynamic Diameter (nm) | Initial PDI | Initial Zeta Potential (mV) | Stability Assessment |

|---|---|---|---|---|

| DXMS-Pal-SLNs-1 | 183.4 | 0.211 | -47.9 | Good stability for 14 days at 4°C and 3 days at 37°C (<10% size change) |

| DXMS-Pal-SLNs-2 | 196.2 | 0.203 | -45.5 | Good stability for 14 days at 4°C and 3 days at 37°C (<10% size change) |

Polymeric Nanoparticles:dexamethasone Palmitate Has Also Been Encapsulated in Polymeric Nanoparticles, Such As Those Made from Poly Dl Lactide Co Glycolide Polyethylene Glycol Plga Peg . These Nanoparticles, with an Average Size of Approximately 150 Nm and a Pdi Around 0.1, Showed a Negative Zeta Potential Between 25 to 28 Mv. This Formulation Was Reported to Be Stable for Up to 30 Days Without the Appearance of Drug Crystals.nih.gov

Pharmacological Mechanisms of Action of Dexamethasone Palmitate in Preclinical Models

Glucocorticoid Receptor Binding and Translocation (in vitro)

The pharmacological activity of dexamethasone (B1670325) palmitate is contingent upon its conversion to dexamethasone, which then binds to the glucocorticoid receptor (GR). While direct binding studies for dexamethasone palmitate are not extensively available, the interaction of dexamethasone with the GR is well-characterized. Dexamethasone exhibits a high binding affinity for the human glucocorticoid receptor. guidetopharmacology.org This binding event is a critical initiating step for its therapeutic effects.

Upon binding by dexamethasone, the GR, which in its inactive state resides in the cytoplasm as part of a multiprotein complex, undergoes a conformational change. This change facilitates the dissociation of associated heat shock proteins and immunophilins, exposing a nuclear localization signal. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. This nuclear translocation is a hallmark of glucocorticoid action and is essential for the subsequent genomic effects of the drug.

Studies have shown that various glucocorticoids, including dexamethasone, are potent inducers of GR nuclear translocation. While dexamethasone serves as a reference ligand, other corticosteroids have demonstrated even higher affinity for the recombinant glucocorticoid receptor. clinpgx.org The efficiency of GR binding and translocation directly correlates with the potency of the glucocorticoid in eliciting its downstream effects.

| Compound | Relative Binding Affinity for Glucocorticoid Receptor (Compared to Dexamethasone) | Reference |

| Mometasone Furoate | Higher | clinpgx.org |

| Fluticasone Propionate | Higher | clinpgx.org |

| Budesonide | Higher | clinpgx.org |

| Triamcinolone Acetonide | Higher | clinpgx.org |

| Dexamethasone | Reference | clinpgx.org |

This table presents a qualitative comparison of the binding affinity of several corticosteroids to the glucocorticoid receptor relative to dexamethasone, based on in vitro studies.

Modulation of Gene Transcription and Protein Synthesis (in vitro)

Following its translocation to the nucleus, the dexamethasone-GR complex modulates the transcription of a wide array of genes. This regulation occurs through several mechanisms, including direct binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either activation (transactivation) or repression (transrepression) of gene expression.

In in vitro models, dexamethasone has been shown to be a potent stimulator of the transcription of synthetic target genes regulated by a GRE. clinpgx.org The transcriptional effects of dexamethasone are cell-type specific and depend on the genomic context and the presence of other transcription factors and co-regulators. For instance, in human lung epithelial cells, dexamethasone has been shown to inhibit the expression of pro-inflammatory genes by down-regulating the transcription factor Activator Protein-1 (AP-1).

Furthermore, dexamethasone can influence protein synthesis. Studies have demonstrated that dexamethasone can modulate the synthesis of heat shock proteins and glucose-regulated proteins in cultured cells. This modulation of protein synthesis contributes to the cellular response to stress and inflammation.

Anti-inflammatory Cytokine Modulation (e.g., TNF-α, IL-6, IL-1β, MCP-1) (in vitro)

A cornerstone of the anti-inflammatory action of this compound is the suppression of pro-inflammatory cytokine production. In vitro studies have consistently demonstrated the potent inhibitory effects of dexamethasone on the expression and secretion of key inflammatory mediators.

Specifically concerning this compound, studies have shown its efficacy in modulating cytokine expression in macrophages. In a murine model, macrophages were found to express high levels of pro-inflammatory TNF-α. nih.gov this compound treatment was effective in addressing this. nih.gov

The broader effects of dexamethasone on cytokine modulation are well-documented across various cell types. In human mononuclear cells, dexamethasone has been shown to cause a dose-dependent inhibition of the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, in human retinal microvascular pericytes and THP-1 monocytes, dexamethasone significantly inhibited TNF-α and IL-1β-induced secretion of multiple inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1). arvojournals.org The inhibitory action of dexamethasone against MCP-1 and IL-1β in THP-1 cells was particularly strong, with IC50 values of 3 nM and 7 nM, respectively. arvojournals.org

| Cytokine | Cell Type | Effect of Dexamethasone/Dexamethasone Palmitate | Reference |

| TNF-α | Murine Macrophages | Inhibition | nih.gov |

| IL-1β | Human Mononuclear Cells, THP-1 Cells | Inhibition | nih.govarvojournals.org |

| IL-6 | Human Mononuclear Cells | Inhibition | nih.gov |

| MCP-1 | THP-1 Cells | Inhibition | arvojournals.org |

This table summarizes the inhibitory effects of dexamethasone and this compound on the production of various pro-inflammatory cytokines in different cell types as observed in in vitro studies.

Cellular Immunomodulation (e.g., Macrophage Phagocytosis, Neutrophil Activity) (in vitro)

This compound exerts significant immunomodulatory effects by directly influencing the function of key immune cells such as macrophages and neutrophils. Due to its lipophilic nature, this compound is readily taken up by phagocytic cells like macrophages. nih.gov

In vitro studies have demonstrated that this compound can significantly decrease the viability and migration capacity of primary mouse macrophages. nih.gov This targeted action on macrophages is a key aspect of its therapeutic potential. Furthermore, dexamethasone has been shown to enhance the phagocytosis of myelin and Staphylococcus aureus by human monocytes/macrophages. nih.gov This suggests a role for glucocorticoids in promoting tissue repair and clearance of pathogens. nih.gov

Regarding neutrophil activity, dexamethasone has been found to inhibit neutrophil migration. nih.gov This effect is mediated, at least in part, by the inhibition of Interleukin-8 (IL-8) release from neutrophils. nih.gov Dexamethasone does not appear to have a direct effect on neutrophil migration towards an exogenous IL-8 standard but rather suppresses the autocrine and paracrine signaling that drives neutrophil recruitment. nih.gov

Investigation of Immune-Suppressive Pathways (e.g., DUSP-1, GILZ expression)

The immune-suppressive effects of dexamethasone, and by extension this compound, are mediated through the induction of specific anti-inflammatory proteins. Two such key proteins are Dual-specificity phosphatase 1 (DUSP-1) and Glucocorticoid-induced leucine (B10760876) zipper (GILZ).

DUSP-1: Dexamethasone has been shown to induce the expression of DUSP-1 in various cell types, including human pulmonary epithelial cells and mouse macrophages. nih.govbirmingham.ac.uk DUSP-1 is a phosphatase that inactivates mitogen-activated protein kinases (MAPKs), which are critical signaling molecules in the inflammatory cascade. By upregulating DUSP-1, dexamethasone can dephosphorylate and inactivate MAPKs, thereby inhibiting the expression of numerous inflammatory genes. ox.ac.uk The anti-inflammatory effects of dexamethasone are, at least in part, dependent on the induction of DUSP-1. ox.ac.uk

GILZ: GILZ is another protein whose expression is rapidly and widely induced by dexamethasone in various immune cells, including T lymphocytes and macrophages. mdpi.comnih.gov GILZ mediates many of the anti-inflammatory and immunosuppressive effects of glucocorticoids. It has been shown to inhibit the activation of key pro-inflammatory transcription factors such as NF-κB and AP-1. nih.gov In human airway epithelial cells, dexamethasone was found to increase GILZ mRNA and protein levels, which in turn inhibited the MAPK-ERK signaling pathway. plos.org The induction of GILZ is considered a critical mechanism by which glucocorticoids exert their therapeutic effects. nih.gov

Preclinical Efficacy Studies of Dexamethasone Palmitate Formulations

Rheumatoid Arthritis Models

Animal models of rheumatoid arthritis (RA) are crucial for evaluating the potential of new anti-inflammatory therapies. Dexamethasone (B1670325) palmitate formulations have been tested in two of the most widely used models: collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).

Collagen-Induced Arthritis (CIA) Models

The CIA model, which shares immunological and pathological features with human RA, is induced in susceptible rodent strains by immunization with type II collagen. chempartner.com Studies utilizing this model have demonstrated the improved therapeutic efficacy of dexamethasone palmitate delivered via nanoparticle formulations.

In a murine CIA model, nanoparticles composed solely of this compound were shown to passively accumulate in arthritic joints. researchgate.netnih.gov This targeted delivery led to disease remission and the recovery of joint structure. researchgate.netnih.gov A macromolecular prodrug of dexamethasone also showed therapeutic efficacy in the CIA mouse model, resulting in the resolution of paw and joint inflammation. nih.gov Treatment with dexamethasone in CIA models has been shown to inhibit the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Furthermore, dexamethasone treatment protected against cartilage destruction by decreasing the mRNA and protein expression levels of matrix metalloproteinases (MMP-9, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5). slarc.org.cn

| Formulation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| This compound Nanoparticles | Murine | Passive accumulation in arthritic joints, leading to disease remission and recovery of joint structure. | researchgate.netnih.gov |

| Macromolecular Dexamethasone Prodrug (P-Dex) | Murine | Rapid resolution of paw/joint inflammation; highly effective in reducing joint inflammation. | nih.gov |

| Dexamethasone (General) | Rat | Inhibited expression of IL-1β and IL-6; protected cartilage by reducing MMP and ADAMTS levels. | nih.govslarc.org.cn |

Adjuvant-Induced Arthritis Models

The Adjuvant-Induced Arthritis (AIA) model is another well-established rodent model for studying the pathology of rheumatoid arthritis and for preclinical testing of anti-arthritic drugs. In this model, arthritis is induced by injection of Complete Freund's Adjuvant.

Studies have shown that liposomal formulations of dexamethasone phosphate (B84403) can significantly suppress established adjuvant arthritis in rats, leading to reductions in arthritis scores and paw volume. nih.gov A novel nanoformulation, consisting of dexamethasone-encapsulated liposomes, demonstrated significant efficacy in AIA mice. nih.gov This formulation accumulated more effectively in inflamed joint tissues and significantly reduced cartilage destruction and joint swelling compared to the free drug. nih.gov In a rat model of adjuvant-induced RA, the combination of dexamethasone with melittin showed a synergistic effect in reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and improving the pathological condition of the joints. frontiersin.org

| Formulation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Liposomal Dexamethasone (Dex@FA-ROS-Lips) | Murine | Increased accumulation in inflamed joints; significant reduction in cartilage destruction and joint swelling. | nih.gov |

| Dexamethasone with Melittin | Rat | Synergistic efficacy in reducing TNF-α, IL-1β, and IL-6; improved joint pathology. | frontiersin.org |

| Liposomal Dexamethasone Phosphate | Rat | Suppressed established arthritis, reducing arthritis scores and paw volume. | nih.gov |

Pulmonary Inflammation Models

This compound formulations have shown significant promise in preclinical models of lung inflammation, where targeted delivery can maximize efficacy and minimize systemic exposure.

Lipopolysaccharide (LPS)-Induced Lung Inflammation

Inhalation of lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a widely used method to induce acute lung injury and inflammation in animal models. nih.govmediford.com This model mimics key features of human acute lung injury, including neutrophil infiltration and the production of pro-inflammatory cytokines. researchgate.net

Solid lipid nanoparticles encapsulating this compound (DXMS-Pal-SLNs), administered via nebulization, were shown to effectively ameliorate LPS-induced pulmonary inflammation in mice. nih.govnih.gov This treatment led to a significant reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the lungs. nih.govnih.gov Another study investigated this compound incorporated into mannosylated liposomes, designed to target alveolar macrophages. nih.gov Intratracheal administration of this formulation in a rat model of LPS-induced lung inflammation significantly inhibited TNF-α, Interleukin-1beta (IL-1β), and cytokine-induced neutrophil chemoattractant-1 levels, while also suppressing neutrophil infiltration and myeloperoxidase activity. nih.gov Dexamethasone treatment in these models has also been shown to reverse the LPS-induced increase in neutrophils and lymphocytes and the increased mRNA expression of pro-inflammatory mediators like COX-2 and iNOS. researchgate.netbohrium.com

| Formulation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| This compound Solid Lipid Nanoparticles (DXMS-Pal-SLNs) | Murine | Reduced secretions of TNF-α and IL-6; controlled acute infection without causing pulmonary infiltration. | nih.govnih.gov |

| This compound in Mannosylated Liposomes (DPML) | Rat | Inhibited TNF-α, IL-1β, and neutrophil chemoattractant-1; suppressed neutrophil infiltration and myeloperoxidase activity. | nih.gov |

Pneumonia Models

Pneumonia is a major cause of mortality and morbidity, characterized by severe lung inflammation. nih.govnih.gov Preclinical studies have explored the use of this compound to mitigate this inflammation.

A formulation of solid lipid nanoparticles containing this compound (DXMS-Pal-SLNs) was introduced as a nanoplatform to treat pneumonia. nih.govnih.gov In vivo experiments demonstrated that these nanoparticles effectively control acute infections without causing excessive recruitment of immune cells in lung tissues, highlighting their potential as a therapeutic strategy for mitigating pneumonia-related inflammation. nih.govnih.gov In a separate study using a Staphylococcus aureus-induced pneumonia mouse model, adjunctive dexamethasone therapy was beneficial for improving lung injury. nih.gov It attenuated lung pathology and reduced levels of total protein, TNF-α, and IL-6 in the bronchoalveolar lavage fluid. nih.gov

Ocular Inflammation Models

This compound has been formulated for sustained intraocular delivery to treat various ocular inflammatory diseases, such as uveitis and macular edema. Preclinical efficacy has been assessed in several animal models.

An oil-in-water emulsion of this compound administered via intravitreal injection was evaluated in rat and rabbit models. nih.gov The formulation was effective at inhibiting laser-induced choroidal neovascularization in rats and vascular endothelial growth factor (VEGF)-induced vascular leakage in rabbits. nih.gov Pharmacokinetic data from rabbits showed that a single injection resulted in sustained levels of the active drug, dexamethasone, in the retina and choroid, sufficient to inhibit vascular hyper-permeability for up to 9 months. nih.gov

In a rabbit model of endotoxin-induced uveitis (EIU), topical administration of dexamethasone-loaded chitosan nanoparticles significantly suppressed ocular inflammation. mdpi.com This formulation reduced levels of myeloperoxidase, TNF-α, and IL-6 in the aqueous humor. mdpi.com Another study in a rat EIU model found that a suprachoroidal polyurethane implant containing dexamethasone reduced inflammatory cell infiltration and downregulated proinflammatory cytokines like IL-1β and IL-6. arvojournals.org In a rabbit model of severe panuveitis, an intravitreal sustained-release dexamethasone device was highly effective in suppressing inflammation and preventing complications. nih.gov

| Formulation | Animal Model | Inflammation Model | Key Findings | Reference |

|---|---|---|---|---|

| This compound Emulsion | Rabbit | VEGF-Induced Vascular Leakage | Inhibited vascular hyper-permeability for up to 9 months post-injection. | nih.gov |

| This compound Emulsion | Rat | Laser-Induced Choroidal Neovascularization | Demonstrated therapeutic efficacy. | nih.gov |

| Dexamethasone-Loaded Chitosan Nanoparticles | Rabbit | Endotoxin-Induced Uveitis (EIU) | Reduced MPO, TNF-α, and IL-6 levels in aqueous humor. | mdpi.com |

| Sustained-Release Dexamethasone Implant | Rat | Endotoxin-Induced Uveitis (EIU) | Reduced inflammatory cell infiltration; downregulated IL-1β and IL-6. | arvojournals.org |

VEGF-Induced Vascular Hyperpermeability Models

Vascular Endothelial Growth Factor (VEGF) is a key driver of vascular leakage in several pathological conditions. Preclinical studies have investigated this compound's ability to counteract this process. In a rabbit model, the efficacy of an intravitreal (IVT) oil-in-water emulsion of this compound (DXP) was assessed by its ability to inhibit VEGF-induced vascular leakage. nih.govresearchgate.net

A single 1,280 μg IVT injection of the DXP emulsion resulted in sustained levels of the active metabolite, dexamethasone, in the retina and choroid. nih.govresearchgate.net These concentrations were sufficient to inhibit VEGF-induced vascular hyperpermeability for an extended period, potentially up to 9 months following the single administration. nih.govresearchgate.net The pharmacokinetic profile demonstrated that after the injection, dexamethasone levels were maintained in the target tissues, with calculated half-lives of 189 days in the retina and 103 days in the choroid. nih.govresearchgate.net

| Model Organism | Formulation | Key Finding | Duration of Effect |

| Rabbit | This compound (DXP) Emulsion | A single 1,280 µg IVT injection provided sustained dexamethasone levels. | Inhibited VEGF-induced vascular hyper-permeability for up to 9 months. nih.govresearchgate.net |

Laser-Induced Choroidal Neovascularization Models

The laser-induced choroidal neovascularization (CNV) model is a standard preclinical assay used to study the exudative form of age-related macular degeneration. The efficacy of this compound emulsions has been demonstrated in this model.

In a study utilizing a rat model of laser-induced CNV, intravitreal injections of this compound emulsions were shown to be effective at inhibiting the formation of new blood vessels. nih.govresearchgate.net This model involves laser injury to the Bruch's membrane, which induces an angiogenic response from the choroid, mimicking key aspects of the human disease. nih.govpatsnap.com The positive results in this model indicate the potential of this compound to treat conditions characterized by pathological angiogenesis in the eye. nih.gov

| Model Organism | Formulation | Efficacy Endpoint | Outcome |

| Rat | This compound (DXP) Emulsion | Inhibition of laser-induced choroidal neovascularization. | IVT injections of the DXP emulsion were demonstrated to be effective. nih.govresearchgate.netpatsnap.com |

Acute Skin Inflammation Models (e.g., TPA-Induced Ear Edema)

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a widely used assay for evaluating the efficacy of topical anti-inflammatory agents. This compound has been investigated in this model, particularly when formulated to enhance skin delivery.

In one study, this compound was loaded into solid lipid nanoparticles (DXPL-SLNs) to improve its therapeutic potential against acute skin inflammation. researchgate.netcolab.ws When topically applied, the DXPL-SLNs demonstrated enhanced anti-inflammatory effects by efficiently reducing TPA-induced ear edema in mice. researchgate.netresearchgate.net These findings highlight that advanced formulations of this compound can effectively alleviate acute inflammatory responses in the skin. researchgate.net

| Model Organism | Formulation | Model of Inflammation | Key Finding |

| Mouse | This compound-Loaded Solid Lipid Nanoparticles (DXPL-SLNs) | TPA-Induced Ear Edema | Showed enhanced anti-inflammatory effects and efficiently reduced ear edema. researchgate.netcolab.ws |

Graft-Versus-Host Disease (GVHD) Models

Graft-versus-host disease (GVHD) is a severe complication following allogeneic stem cell transplantation, where immune cells from the donor attack recipient tissues. This compound has been shown to be effective in preclinical models of GVHD, particularly in cases characterized by significant macrophage infiltration.

In a fatal murine model of GVHD, intravenous administration of this compound (DP) on day 7 and day 14 post-transplantation significantly attenuated the clinical GVHD score and subsequent mortality compared to treatment with dexamethasone sodium phosphate (DSP) or a control group. nih.gov The study found that DP treatment decreased the number of macrophages in GVHD skin lesions. researchgate.net This effect is attributed to DP's ability to inhibit macrophage functions, as it significantly decreased the viability and migration capacity of primary mouse macrophages in vitro. nih.govresearchgate.net Ultimately, DP treatment rescued approximately 20% of the mice, whereas all mice in the control and DSP-treated groups succumbed to the disease. nih.gov

| Model Organism | Formulation | Key Findings | Survival Outcome |

| Mouse | This compound (DP) | Significantly lowered clinical GVHD score. nih.gov | Rescued ~20% of mice from fatal GVHD. nih.gov |

| Decreased macrophage number in skin lesions. researchgate.net | |||

| Dexamethasone Sodium Phosphate (DSP) | Less effective at lowering GVHD score compared to DP. nih.gov | 0% survival. nih.gov | |

| Control (No Steroid) | High GVHD score. | 0% survival. nih.gov |

Pharmacokinetic and Biodistribution Studies of Dexamethasone Palmitate in Animal Models

Systemic Pharmacokinetics of Dexamethasone (B1670325) Palmitate and Dexamethasone Metabolite

The chemical modification of dexamethasone by esterification with palmitic acid significantly alters its pharmacokinetic properties. patsnap.com This esterification results in a more lipophilic molecule that, upon administration, is slowly hydrolyzed by esterases in the body to release the active dexamethasone. patsnap.com This slow conversion process is fundamental to the sustained-release profile of the compound, ensuring a prolonged presence of the active drug in the systemic circulation compared to more soluble forms of dexamethasone. patsnap.com

When formulated into nanoparticles and injected intravenously in mice, dexamethasone palmitate demonstrates a controlled release of dexamethasone into the plasma over an extended period. acs.org Studies in rats using a lipid emulsion formulation of this compound showed a much higher concentration in the blood compared to dexamethasone sodium phosphate (B84403) three hours after intravenous administration. nih.gov This suggests that the prodrug, particularly within a lipid carrier, is retained in the circulation for longer periods, serving as a reservoir for the gradual release of active dexamethasone. patsnap.com

Conversely, when administered locally, such as via intravitreal injection in rabbits or intratracheal insufflation in rats, the systemic exposure to both this compound and dexamethasone is markedly reduced. Following intravitreal injection, plasma levels of both the prodrug and the active metabolite were found to be close to the lower limit of quantification (0.5 ng/mL). nih.gov Similarly, after pulmonary delivery in rats, the passage of this compound from the lungs into the bloodstream was very poor, although the released dexamethasone appears to be absorbed into the blood more readily. nih.gov This highlights the formulation's potential for localized action with minimal systemic involvement.

Tissue Distribution and Accumulation Profiles

The biodistribution of this compound is heavily influenced by its lipophilicity and the formulation used for its delivery. These factors facilitate its accumulation in specific tissues, where it is then converted to active dexamethasone.

Following intra-articular injection in rabbit joints, liposomal formulations of this compound have been investigated to enhance bioavailability within the arthritic joint. nih.gov Studies propose that lipid microparticle formulations of the prodrug are preferentially taken up by synovial macrophages after injection. researchgate.net Inside these cells, intracellular esterases hydrolyze the prodrug to release the active dexamethasone directly at the site of inflammation. researchgate.net This targeted uptake and activation mechanism is designed to concentrate the therapeutic effect within the joint tissues while minimizing systemic exposure.

Pulmonary delivery of this compound has been shown to achieve high local concentrations with limited systemic absorption. nih.gov In a study involving intratracheal administration of a dry powder formulation to rats, this compound remained at very high concentrations in the epithelial lining fluid (ELF) for up to 6 hours. nih.gov Consequently, the active metabolite, dexamethasone, could be detected at significant concentrations in the ELF for up to 24 hours. nih.gov

Formulations such as solid lipid nanoparticles (SLNs) are specifically designed to target alveolar macrophages in the deep lung regions. nih.govnih.gov This is advantageous as macrophages are key cells in inflammatory processes. nih.gov The nanoparticle-based formulations are readily taken up by these phagocytic cells, leading to an effective accumulation of the prodrug within the target cells. nih.govplos.org Subsequent intracellular hydrolysis releases dexamethasone, concentrating its anti-inflammatory action within the lung tissue. nih.gov

| Time | DXP in Epithelial Lining Fluid (ELF) (ng/mL) | DXM in Epithelial Lining Fluid (ELF) (ng/mL) | DXP in Blood (ng/mL) | DXM in Blood (ng/mL) |

|---|---|---|---|---|

| 1h | 17050 ± 1410 | 1520 ± 120 | 13 ± 2 | 14 ± 2 |

| 6h | 2060 ± 410 | 1050 ± 220 | Not Detected | 22 ± 4 |

| 24h | Not Detected | 310 ± 50 | Not Detected | 5 ± 1 |

Intravitreal injection of an oil-in-water emulsion of this compound in rabbits has demonstrated a remarkable capacity for sustained drug delivery to the posterior segment of the eye. nih.govarvojournals.org Following a single injection, the prodrug acts as a long-term reservoir within the eye. arvojournals.org It is gradually converted to dexamethasone, which achieves sustained therapeutic levels in the target tissues of the retina and choroid for up to 9 months. nih.govarvojournals.org

Pharmacokinetic analysis revealed that dexamethasone reached high concentrations in the retina and choroid with exceptionally long half-lives. nih.govarvojournals.org The concentrations of both this compound and dexamethasone were also measured in the aqueous humor and vitreous. nih.gov This sustained local presence allows for a prolonged therapeutic effect from a single administration. arvojournals.org

| Tissue | Peak DXM Concentration (ng/g) | DXM Half-life (days) |

|---|---|---|

| Retina | 1179.6 | 189 |

| Choroid | 577.7 | 103 |

The distribution of this compound in skin tissues has been explored for topical applications. Studies using fluorescent-loaded lipomers on pig skin demonstrated accumulation in the hair follicles. nih.govresearchgate.net This suggests a potential for follicular targeting, which can be a significant pathway for dermal and transdermal drug delivery. In a mouse model of graft-versus-host disease, treatment with this compound led to a decrease in the number of macrophages in the skin, indicating effective local distribution and action. nih.gov Formulations using solid lipid nanoparticles have also been investigated to prolong drug release and enhance effects in models of skin inflammation. researchgate.net

When administered systemically, particularly in lipid-based carriers, this compound shows significant uptake by the cells of the reticuloendothelial system (RES). A study in rats using a lipid emulsion of this compound found markedly higher concentrations in the spleen compared to a formulation of dexamethasone sodium phosphate. nih.gov It is suggested that corticosteroids incorporated into lipid emulsions are taken up by the RES and certain inflammatory cells, such as macrophages, to a much greater extent than free corticosteroids. nih.gov This property can be leveraged to target diseases involving overactive macrophages or to concentrate the drug in organs rich in RES components like the liver and spleen. nih.govacs.org The efficient uptake of a this compound-low density lipoprotein complex by macrophages has also been demonstrated in vitro. researchgate.net

Prodrug Conversion Kinetics (this compound to Dexamethasone)

This compound (DXP) is a lipophilic prodrug of the potent synthetic glucocorticoid, dexamethasone. Its design as a prodrug is intended to leverage enzymatic hydrolysis in the body to achieve a gradual release of the active dexamethasone, thereby prolonging its therapeutic effect. The conversion of this compound to dexamethasone is a critical step in its mechanism of action and is primarily mediated by esterase enzymes present in various tissues and plasma. patsnap.com

This enzymatic conversion is fundamental to the pharmacokinetic profile of this compound. Upon administration, the ester bond linking the palmitate moiety to the dexamethasone molecule is cleaved by these esterases. This process ensures a sustained release and prolonged presence of the active drug in the systemic circulation. patsnap.com This characteristic is particularly advantageous for managing chronic inflammatory conditions where consistent drug levels are required over extended periods. patsnap.com

Studies in animal models have demonstrated this conversion process. For instance, after intravitreal injections of a this compound emulsion in rabbits, the presence of both the prodrug and the active dexamethasone in ocular tissues confirmed the hydrolysis of the prodrug by intraocular tissue esterases. researchgate.net Similarly, when encapsulated in PLGA-PEG nanoparticles and injected intravenously in mice, both this compound and dexamethasone were quantifiable in the plasma for an extended period. nih.govresearchgate.net This indicates that the nanoparticle formulation does not hinder the necessary enzymatic conversion.

The rate of this conversion is a key factor influencing the duration of action. The slow hydrolysis of the ester linkage is what provides the sustained release profile. patsnap.com This controlled conversion allows for a more prolonged therapeutic window compared to the direct administration of dexamethasone itself.

Table 1: Pharmacokinetic Parameters of this compound and Dexamethasone in Mice Plasma After Intravenous Injection of DXP-NPs

| Parameter | This compound (DXP) | Dexamethasone (DXM) |

| Cmax (µM) | 136.3 ± 36.5 | 1.8 ± 0.3 |

| Tmax (h) | 0.25 | 2 |

| AUC0-t (µM·h) | 240.2 ± 33.7 | 14.1 ± 1.2 |

| Half-life (h) | 2.1 ± 0.3 | 6.5 ± 0.9 |

| Data derived from a study involving intravenous injection of this compound-loaded PLGA-PEG nanoparticles in mice at a dose equivalent to 12 mg/kg of dexamethasone. nih.gov |

Sustained Release Characteristics from Delivery Systems

The lipophilic nature of this compound makes it an excellent candidate for incorporation into various sustained-release drug delivery systems. These systems are designed to release the drug over an extended period, maintaining therapeutic concentrations at the target site while minimizing systemic exposure.

One such approach involves the encapsulation of this compound into nanoparticles. For example, poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles have been utilized to carry this compound. nih.gov Following intravenous injection in mice, these nanoparticles demonstrated a significantly improved pharmacokinetic profile for dexamethasone, with high concentrations of both the prodrug and the active drug remaining in the plasma for nearly 18 hours. nih.govresearchgate.net This sustained presence is a direct result of the gradual release of this compound from the nanoparticles. nih.gov

Lipid emulsions are another effective delivery system for this compound. When incorporated into a lipid emulsion and injected intravenously in rats, this compound exhibited markedly different distribution patterns compared to dexamethasone sodium phosphate. nih.gov The emulsion formulation resulted in much higher concentrations of the drug in the blood, spleen, and inflamed tissues. nih.gov This suggests that the lipid emulsion facilitates a sustained release and targeted delivery to inflammatory sites. nih.gov

Intravitreal injections of this compound emulsions have also been studied in animal models for ophthalmic applications. In rabbits, these emulsions were capable of delivering substantial amounts of the prodrug to the retina and choroid. researchgate.net Notably, this compound was detectable for up to 9 months at the highest dose, indicating a very prolonged release profile from the emulsion depot within the eye. researchgate.net This slow release is attributed to the gradual hydrolysis of the prodrug by intraocular esterases. researchgate.net

The enhanced therapeutic efficacy observed in animal models of rheumatoid arthritis treated with this compound nanoparticles can be attributed to this sustained release, which leads to prolonged high concentrations of dexamethasone at the site of inflammation. nih.gov

Table 2: this compound (DXP) and Dexamethasone (DXM) Concentrations in Rabbit Ocular Tissues Following a Single Intravitreal Injection of DXP Emulsion

| Time Point | Tissue | DXP Concentration (ng/g or ng/mL) | DXM Concentration (ng/g or ng/mL) |

| 1 Month | Retina/Choroid | 13,500 ± 6,800 | 250 ± 130 |

| 3 Months | Retina/Choroid | 3,200 ± 1,600 | 60 ± 30 |

| 6 Months | Retina/Choroid | 800 ± 400 | 20 ± 10 |

| 9 Months | Retina/Choroid | 200 ± 100 | 5 ± 2 |

| Data represents approximate values derived from graphical representations in a study on the intravitreal administration of a 1280 µg DXP emulsion in rabbits. researchgate.net |

Clearance Mechanisms in Animal Models (e.g., Renal, Fecal, Enterohepatic Circulation)

Information specifically detailing the renal, fecal, or enterohepatic circulation clearance mechanisms of this compound in animal models is limited in the provided search results. However, some insights into its systemic absorption and distribution can be inferred, which indirectly relate to its clearance.

Following intravitreal injection of this compound emulsions in rabbits, plasma levels of both this compound and its active metabolite, dexamethasone, were found to be very low, often close to the limit of quantification (0.5 ng/ml) at 15 and 29 days post-injection. arvojournals.org This suggests that when administered locally in the eye, there is minimal systemic absorption, and consequently, the systemic clearance mechanisms are not heavily engaged.

In a study where this compound was incorporated into a lipid emulsion and administered intravenously to rats, the biodistribution pattern was significantly altered compared to a more water-soluble form of dexamethasone. nih.gov The emulsion led to higher concentrations in the blood, spleen, and inflamed tissues, while the soluble form had higher concentrations in the muscles. nih.gov This altered distribution, with higher uptake by the reticuloendothelial system, would likely influence the subsequent metabolic and clearance pathways. nih.gov

Biodistribution studies in mice following intravenous injection of this compound-loaded nanoparticles showed lower dexamethasone concentrations in the liver and kidneys compared to the administration of the soluble drug. nih.govresearchgate.net This finding suggests that the nanoparticle formulation may alter the clearance pathway, potentially reducing the involvement of major clearance organs like the liver and kidneys.

While the specific routes of excretion for this compound are not explicitly detailed, the low systemic exposure following localized administration and the altered biodistribution when formulated in delivery systems suggest that the clearance of this prodrug is highly dependent on its formulation and route of administration.

Formulation Science and Optimization of Dexamethasone Palmitate Delivery Systems

Excipient Selection and Their Role in Formulation Stability and Performance

The selection of appropriate excipients is a critical determinant of the stability and in vivo performance of dexamethasone (B1670325) palmitate formulations. The lipophilic nature of dexamethasone palmitate dictates the use of excipients that can effectively encapsulate and stabilize the drug within a nanoparticle matrix.

In the development of solid lipid nanoparticles (SLNs) , a combination of lipids and surfactants is employed. For instance, microemulsions composed of stearyl alcohol as the solid lipid, alongside surfactants such as polysorbate 60 and Brij78®, have been utilized. nih.gov The lipid matrix serves to solubilize the hydrophobic this compound, while the surfactants stabilize the nanoparticle dispersion, preventing aggregation and ensuring a uniform particle size. The choice of surfactant can also influence the drug loading capacity and release characteristics of the SLNs. In some formulations, trilaurin (B1682545) has been used as the lipid matrix, with a mixture of Tween 20, Span 20, and Brij 58 acting as surfactants. researchgate.net

For polymeric nanoparticles , biodegradable polymers like poly(DL-lactide-co-glycolide) (PLGA) are frequently chosen due to their biocompatibility and ability to provide sustained drug release. bohrium.comnih.gov Often, these polymers are copolymerized with polyethylene (B3416737) glycol (PEG) to form PLGA-PEG, which enhances the stability of the nanoparticles in biological fluids and prolongs their circulation time. bohrium.comnih.gov The polymer's molecular weight and composition are key parameters that can be adjusted to control the drug release rate. kinampark.com

In the formulation of large porous particles for pulmonary delivery, excipients such as 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine (DPPC) and Hyaluronic Acid (HA) are used. nih.gov DPPC, a phospholipid, forms the primary structure of the particles, and the palmitate moiety of this compound facilitates its insertion into the DPPC bilayers, which helps to limit its in vitro release. nih.gov Hyaluronic acid contributes to the porous nature of the particles, which is crucial for their aerodynamic properties. nih.gov

The stability of this compound nanoparticles is also significantly enhanced by the use of PEGylated phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). researchgate.netacs.org This excipient acts as a stabilizer, forming a hydrophilic corona around the nanoparticle that prevents opsonization and clearance by the mononuclear phagocyte system. researchgate.netacs.org

The careful selection and combination of these excipients are paramount to creating stable and effective this compound delivery systems with optimized performance characteristics.

Particle Size and Polydispersity Index Optimization

The optimization of particle size and polydispersity index (PDI) is a cornerstone in the development of this compound nanocarriers, as these parameters critically influence the formulation's stability, in vivo distribution, and cellular uptake.

Research has demonstrated the successful formulation of this compound into nanoparticles with well-defined sizes. For instance, nanoparticles composed solely of this compound and stabilized by polyethylene glycol-linked phospholipids have been engineered to have a size of approximately 130 nm. nih.gov Similarly, this compound encapsulated within poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles have been optimized to an average size of about 150 nm. bohrium.comnih.gov Studies on sialic acid-modified liposomes loaded with this compound have explored a range of particle sizes, including 75.0 ± 3.9 nm, 150.3 ± 4.3 nm, and 300.2 ± 5.5 nm, to investigate the influence of size on their therapeutic effect. nih.govbvsalud.org The nanotemplate engineering method has been used to produce nanoparticles with a mean particle size of around 90 nm. nih.gov

The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a mixture. A low PDI value is desirable as it indicates a narrow and uniform particle size distribution, which is crucial for consistent performance and predictable in vivo behavior. Formulations of this compound-loaded PLGA-PEG nanoparticles have been developed with a low PDI, signifying a homogenous population of nanoparticles. bohrium.com The stability of these formulations is also a key consideration, with some nanoparticles demonstrating stability for over 21 days when stored at 4°C. nih.gov

The following table summarizes the particle size and PDI of various this compound nanoparticle formulations as reported in the literature.

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| This compound Nanoparticles | 130 | Not Specified | nih.gov |

| PLGA-PEG Nanoparticles | ~150 | Low | bohrium.com |

| Sialic Acid-Modified Liposomes | 75.0 ± 3.9 | Not Specified | nih.govbvsalud.org |

| Sialic Acid-Modified Liposomes | 150.3 ± 4.3 | Not Specified | nih.govbvsalud.org |

| Sialic Acid-Modified Liposomes | 300.2 ± 5.5 | Not Specified | nih.govbvsalud.org |

| Nanotemplate Engineered Nanoparticles | ~90 | 0.014 - 0.041 | nih.gov |

These findings underscore the ability to precisely control the physical characteristics of this compound nanoparticles, which is a critical step in optimizing their therapeutic efficacy.

Encapsulation Efficiency and Drug Loading Capacity Enhancement

A significant advantage of using the lipophilic prodrug this compound is the ability to achieve high encapsulation efficiency (EE) and drug loading capacity (DLC) in various lipid-based and polymeric nanocarriers. This is primarily attributed to the hydrophobic nature of this compound, which promotes its partitioning into the core of the nanoparticles.

Studies have consistently reported remarkably high encapsulation efficiencies, often exceeding 90%. nih.gov For instance, solid lipid nanoparticles (SLNs) have demonstrated an encapsulation efficiency of over 93.9% for this compound, a substantial improvement compared to the approximately 60% EE observed for the parent drug, dexamethasone. nih.gov This enhanced encapsulation is a direct result of the palmitic acid conjugation, which increases the hydrophobicity of the drug. nih.gov Similarly, sialic acid-modified liposomes have also shown high encapsulation efficiencies of more than 90% for this compound. nih.gov

The drug loading capacity of these nanoparticles is also noteworthy. This compound-loaded PLGA-PEG nanoparticles have achieved a drug loading as high as 7.5% w/w. bohrium.comnih.gov Even more impressively, nanoparticles composed solely of this compound and stabilized with DSPE-PEG2000 have reached a very high equivalent dexamethasone drug loading of around 50% w/w, with an entrapment efficiency of 98% w/w. acs.org This high payload capacity is a significant advantage for delivering therapeutically relevant doses of the drug.

The following table provides a summary of the encapsulation efficiency and drug loading capacity of different this compound formulations.

| Formulation Type | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |

| Solid Lipid Nanoparticles (SLNs) | >93.9 | Not Specified | nih.gov |

| PLGA-PEG Nanoparticles | ~85 (at lower drug amounts) | 7.5 w/w | bohrium.comnih.gov |

| DSPE-PEG2000 Stabilized Nanoparticles | 98 w/w | ~50 w/w (equivalent dexamethasone) | acs.org |

| Sialic Acid-Modified Liposomes | >90 | Not Specified | nih.gov |

The ability to achieve such high drug loads within nanocarriers is a critical factor in the development of effective drug delivery systems for dexamethasone, potentially leading to improved therapeutic outcomes.

Surface Modification Strategies for Targeted Delivery

Surface modification of this compound nanocarriers is a key strategy to enhance their therapeutic efficacy by altering their pharmacokinetic profile and enabling targeted delivery to specific tissues or cells.

PEGylation for Extended Circulation

PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, is a widely employed technique to improve the systemic circulation time of nanomedicines. nih.gov For this compound formulations, PEGylation has been achieved through the use of PEGylated lipids, such as DSPE-PEG2000, or by using PEG-containing copolymers like PLGA-PEG. bohrium.comresearchgate.netacs.org

The presence of a PEG layer on the nanoparticle surface creates a hydrophilic shield that reduces the adsorption of opsonin proteins from the bloodstream. nih.gov This "stealth" effect minimizes the recognition and uptake of the nanoparticles by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, thereby prolonging their circulation in the blood. nih.gov This extended circulation increases the probability of the nanoparticles reaching their target site, particularly in diseases characterized by leaky vasculature, such as in inflamed joints in rheumatoid arthritis. nih.gov

Ligand Conjugation for Active Targeting (e.g., Sialic Acid Conjugation)

Active targeting involves the conjugation of specific ligands to the nanoparticle surface that can bind to receptors overexpressed on target cells. This strategy aims to increase the accumulation of the drug at the site of action, thereby enhancing its therapeutic effect while minimizing off-target side effects.

A notable example of active targeting for this compound is the use of sialic acid as a targeting ligand. nih.govbvsalud.orgrsc.org Sialic acid is a ligand for L-selectin, a receptor that is highly expressed on the surface of peripheral blood neutrophils. nih.govbvsalud.org In the context of rheumatoid arthritis, neutrophils play a crucial role in the inflammatory process within the joints.

By decorating the surface of this compound-loaded liposomes with a sialic acid-cholesterol conjugate, these nanocarriers can be specifically targeted to neutrophils. nih.gov This neutrophil-mediated drug delivery system has been shown to enhance the accumulation of this compound in the inflamed joints, leading to a stronger anti-inflammatory effect in preclinical models of rheumatoid arthritis. nih.gov The particle size of these sialic acid-conjugated liposomes has also been investigated to determine its influence on targeting efficiency and therapeutic outcome. nih.govbvsalud.org

In Vitro Drug Release Kinetics from Formulations

The in vitro release kinetics of this compound from various formulations are a critical parameter for predicting their in vivo performance and ensuring a sustained therapeutic effect. The lipophilic nature of this compound and the design of the nanocarrier system are key factors that govern the rate and mechanism of drug release.

In general, this compound formulations are designed for controlled or sustained release. For instance, large porous particles formulated with DPPC have shown limited in vitro release, which is attributed to the favorable insertion of the palmitate moiety of the drug into the DPPC bilayers. nih.gov This suggests that in the physiological environment of the lungs, the drug would be released slowly over time.

For PLGA-based microspheres, the in vitro release of dexamethasone often follows a triphasic pattern. kinampark.comnih.gov This typically consists of:

An initial burst release phase, where a fraction of the drug adsorbed on the surface of the microspheres is rapidly released.

A lag phase, during which there is a slow rate of drug release.

A secondary, often zero-order, release phase, where the drug is released at a constant rate as the polymer matrix degrades. kinampark.comnih.gov

The duration of each phase can be modulated by altering the molecular weight and composition of the PLGA polymer. kinampark.com

The release of dexamethasone from oil-based solutions has also been investigated using in vitro release testing (IVRT) methods. These studies have shown that the drug is released at a higher rate in the initial hours, followed by a slower, more sustained release over a period of up to 48 hours. srce.hr

It is important to note that in vitro release studies are conducted under controlled laboratory conditions and may not always directly correlate with the in vivo release profile. However, they are an essential tool for formulation development and quality control, providing valuable insights into the drug release mechanism and allowing for the comparison of different formulations. kinampark.com

Colloidal Stability Assessments

The long-term efficacy and viability of this compound nanoparticle delivery systems are fundamentally dependent on their colloidal stability. This stability refers to the ability of nanoparticles to remain dispersed in a liquid medium without significant aggregation, sedimentation, or changes in their primary physicochemical characteristics over time. Assessments of colloidal stability are therefore critical during formulation development and are typically conducted by monitoring key parameters such as particle size, polydispersity index (PDI), and zeta potential under various storage conditions.

Dynamic Light Scattering (DLS) is a primary technique used to measure the hydrodynamic diameter (size) and PDI of nanoparticles in a suspension. The PDI provides an indication of the uniformity of the particle size distribution, with lower values indicating a more homogenous formulation. Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface, which governs the repulsive forces between adjacent particles. A sufficiently high positive or negative zeta potential is generally indicative of good electrostatic stabilization, preventing particle aggregation.

Research Findings in this compound Formulations

Analytical Methodologies for Dexamethasone Palmitate Research

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and quantification of dexamethasone (B1670325) palmitate (DXP) in biological samples, particularly in bronchoalveolar lavage fluid (BALF). scirp.orgsemanticscholar.org This method offers high sensitivity and specificity, allowing for the accurate measurement of the compound in complex matrices.

A validated HPLC method has been developed for quantifying DXP in rat BALF samples. scirp.orgscirp.org The process typically involves an initial extraction of DXP and an internal standard, such as testosterone (B1683101) decanoate, from the BALF sample using an organic solvent mixture like chloroform (B151607) and methanol. scirp.orgsemanticscholar.org Following extraction, the sample is prepared and injected into the HPLC system. Chromatographic separation is achieved using a reversed-phase column and an isocratic mobile phase, commonly a mixture of acetonitrile (B52724) and water. scirp.orgsemanticscholar.orgscirp.org Detection is typically performed using a UV detector set to the maximum absorption wavelength of DXP, which is around 240 nm. scirp.orgsemanticscholar.orgscirp.org

| Parameter | Condition/Value | Source |

|---|---|---|

| Sample Matrix | Bronchoalveolar Lavage Fluid (BALF) | scirp.orgsemanticscholar.org |

| Extraction Solvents | Chloroform and Methanol (9:1, v/v) | scirp.orgsemanticscholar.org |

| Internal Standard | Testosterone Decanoate (TD) | scirp.orgsemanticscholar.org |

| Mobile Phase | Acetonitrile and Water (85:15, v/v) | scirp.orgsemanticscholar.org |

| Flow Rate | 1.2 mL/min | scirp.orgsemanticscholar.org |

| Detection Wavelength | 240 nm | scirp.orgsemanticscholar.orgscirp.org |

| Linearity Range | 0.5 - 40 µg/mL | scirp.orgsemanticscholar.orgscirp.org |

| Overall Extraction Recovery | 84.3% ± 1.6% | scirp.orgscirp.org |

| Limit of Detection | 0.03 µg/mL | semanticscholar.org |

| Limit of Quantification | 0.1 µg/mL | semanticscholar.org |

Radioimmunoassay (RIA) for Plasma Concentration Determination

Radioimmunoassay (RIA) is a highly sensitive technique used for the quantification of hormones and drugs in biological fluids, such as plasma. While specific RIA methods for dexamethasone palmitate are not extensively detailed in the provided context, the technique has been successfully developed and applied for the direct quantification of its active metabolite, dexamethasone, at the picogram level. nih.gov

A direct RIA for dexamethasone allows for detection of as little as 1 pg of the drug in a 50 µL plasma sample without requiring prior extraction or purification steps. nih.gov This level of sensitivity is achieved through the use of a high-avidity and specific antiserum. nih.gov The method demonstrates excellent precision, with low intra- and inter-assay coefficients of variation. nih.gov The specificity of the assay ensures that blank values from plasma of untreated patients are below the detection limit (20 pg/mL). nih.gov Such sensitive assays are crucial for pharmacokinetic studies where plasma concentrations of the active drug can be very low, allowing for consistent detection up to 24 hours after a single dose. nih.govnih.gov The principles of this highly sensitive immunoassay for dexamethasone are applicable for monitoring the active form of the drug after administration of the this compound prodrug.

Spectroscopic Techniques (e.g., ATR-FTIR, DSC) for Formulation Characterization

Spectroscopic techniques are indispensable for characterizing the solid-state properties of this compound and its interactions within various drug delivery formulations.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is used to investigate the chemical integrity and molecular interactions of this compound. The IR spectra of this compound show characteristic peaks, including those for carbonyl groups. sci-hub.seresearchgate.net When incorporated into formulations like microspheres, the presence of these characteristic drug peaks in the spectra of the final product indicates that no chemical modification or interaction occurred during the formulation process. researchgate.net Furthermore, subtle shifts in the IR spectra, such as those in the OH stretching region, can be used to differentiate between polymorphic forms of this compound, providing insight into hydrogen bond formations. sci-hub.se

Differential Scanning Calorimetry (DSC) provides information on the thermal properties and physical state of materials. DSC has been used to show that the palmitate moiety of this compound facilitates its insertion into the lipid bilayers of excipients like 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine (DPPC), which can limit its in vitro release. nih.govresearchgate.net DSC analysis can also reveal changes in the physical state of the drug within a formulation. For example, the endothermic melting peak of the pure crystalline drug may be absent in the DSC profile of drug-loaded microspheres, indicating a change from a crystalline to an amorphous state. researchgate.net This technique is also valuable for detecting polymorphism and determining the glass transition temperature of formulations, which can be affected by the preparation method. nih.govtainstruments.com

X-ray Diffraction for Crystalline Behavior Analysis

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of this compound. Research has identified at least two polymorphic crystalline forms of this compound, designated Form A (obtained from acetone) and Form B (obtained from n-heptane), which are characterized by distinct X-ray powder diffraction patterns. sci-hub.senih.gov The crystal structure analysis of Form B revealed a molecular conformation where the hydrocarbon chain is fully extended and positioned nearly at a right angle to the dexamethasone ring. sci-hub.senih.gov This arrangement results in a clear separation between lipophilic palmityl layers and hydrophilic dexamethasone layers within the crystal structure. sci-hub.senih.gov

XRD is also critical for evaluating the solid state of this compound within pharmaceutical formulations. The sharp peaks in the diffraction pattern of the pure drug are indicative of its crystalline nature. researchgate.netnih.gov However, when formulated into carriers like polymeric microspheres or coatings via processes such as spray-drying or electro-spraying, the XRD pattern may change, showing a loss of these sharp peaks. researchgate.netnih.gov This change signifies a transition of the drug from a crystalline to an amorphous state, which can have significant implications for the formulation's stability and drug release characteristics. researchgate.net

| Application of XRD | Key Findings | Source |

|---|---|---|

| Polymorphism Identification | Identified two distinct crystalline forms (Form A and Form B) based on different X-ray powder patterns. | sci-hub.senih.gov |

| Crystal Structure Analysis | Determined the molecular conformation of Form B, showing separation of lipophilic and hydrophilic layers. | sci-hub.senih.gov |

| Formulation Characterization | Demonstrated the change in the solid state of the drug from crystalline to amorphous when loaded into microspheres. | researchgate.net |

| Process Impact Assessment | Showed that the electro-spraying process can significantly reduce the crystallinity of the drug within a polymer matrix. | nih.gov |

Flow Cytometry and Confocal Laser Scanning Microscopy for Cellular Uptake and Targeting Studies

Understanding the interaction of this compound with cells is crucial for evaluating its therapeutic efficacy, especially in targeted drug delivery systems.

Flow Cytometry is a technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. In the context of dexamethasone research, it is used to quantitatively monitor the uptake of fluorescently labeled dexamethasone analogs into cells over time. mdpi.com By measuring the mean fluorescence intensity of a cell population, researchers can assess how factors like drug concentration and incubation time affect cellular accumulation. mdpi.com This method allows for a high-throughput analysis of thousands of cells, providing robust statistical data on drug uptake dynamics. mdpi.com

Confocal Laser Scanning Microscopy is an optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. It is employed to visualize the cellular uptake and subcellular distribution of fluorescently labeled dexamethasone. mdpi.com This technique provides high-resolution images that can confirm whether the drug is localized in specific cellular compartments, such as the nucleus or cytoplasm. mdpi.com Confocal microscopy is also used to study the biological effects of the drug at a cellular level, such as the inhibition of nuclear factor-kappa B (NF-κB) translocation from the cytosol to the nucleus, a key step in the inflammatory response. researchgate.net These visualization techniques are vital for confirming that nanoparticle-based delivery systems successfully transport this compound into target cells like macrophages. nih.gov

Research Gaps and Future Perspectives in Dexamethasone Palmitate Research

Exploration of Novel Disease Models

The majority of preclinical studies on dexamethasone (B1670325) palmitate have utilized conventional animal models of inflammatory diseases, such as rheumatoid arthritis and graft-versus-host disease (GVHD). researchgate.netnih.gov While these models have been instrumental in demonstrating the compound's enhanced therapeutic efficacy compared to free dexamethasone, there is a pressing need to expand the research to more sophisticated and clinically relevant model systems. nih.gov

Future research should focus on the following areas:

Organoid Models: Three-dimensional (3D) organoids, which are self-assembling structures that mimic the architecture and function of native tissues, offer a promising platform for studying the effects of dexamethasone palmitate in a more physiologically relevant context. nih.govmdpi.com For instance, intestinal organoids could be employed to investigate the local anti-inflammatory effects of this compound in models of inflammatory bowel disease. researchgate.net Similarly, tendon organoid models could be used to assess its potential in tendinopathies, although initial studies with dexamethasone suggest that its role in tenogenic differentiation may be complex. nih.gov

Humanized Mouse Models: The development of humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, provides a powerful tool for studying human-specific immune responses. nih.govmdpi.com Utilizing these models would allow for a more accurate prediction of the efficacy and immunomodulatory effects of this compound in human diseases. This is particularly relevant for complex autoimmune disorders where the interplay between different human immune cell subsets is crucial. mdpi.comyoutube.com

Disease-Specific Models of Macrophage Hyperactivation: Given that this compound has shown promise in treating conditions characterized by macrophage hyperactivation, such as GVHD, there is a need to explore its efficacy in other macrophage-driven pathologies. nih.govnih.gov This could include models of hemophagocytic lymphohistiocytosis (HLH) or sepsis, where targeted delivery to activated macrophages could be highly beneficial.

Development of Advanced Multimodal Delivery Systems

A significant area of research for this compound lies in the design and optimization of advanced drug delivery systems. The lipophilic nature of this compound makes it an ideal candidate for encapsulation within various nanocarriers. acs.org

Current and future directions in this area include:

Stimuli-Responsive Nanoparticles: Engineering nanoparticles that release this compound in response to specific stimuli present in the inflammatory microenvironment, such as changes in pH or the presence of certain enzymes, would enhance targeted drug delivery and minimize off-target effects.

Theranostic Nanoparticles: The integration of diagnostic and therapeutic capabilities into a single nanoparticle platform, known as theranostics, represents a promising avenue for this compound. thno.org These systems could incorporate imaging agents to track the biodistribution of the nanoparticles and confirm their accumulation at the site of inflammation, while simultaneously delivering the therapeutic payload. thno.org

Multimodal Combination Therapy: Future delivery systems could be designed to co-deliver this compound with other therapeutic agents to achieve synergistic effects. For example, in rheumatoid arthritis, co-encapsulation of this compound with a disease-modifying antirheumatic drug (DMARD) in a single nanoparticle could offer a more comprehensive treatment approach.

| Delivery System | Key Features | Potential Applications | Future Research Focus |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | High drug loading efficiency, controlled release, good biocompatibility. nih.govnih.gov | Pulmonary inflammation, rheumatoid arthritis. researchgate.netnih.gov | Surface modification for active targeting, combination with other drugs. |

| PLGA-PEG Nanoparticles | Biodegradable and biocompatible, sustained release, improved pharmacokinetics. nih.gov | Rheumatoid arthritis. nih.gov | Optimization of particle size and drug loading, investigation in other chronic inflammatory diseases. |

| Lipid Emulsions | Enhanced uptake by inflamed tissues and the reticuloendothelial system. nih.gov | Systemic inflammatory conditions. nih.gov | Targeting specific immune cell populations, understanding long-term stability. |

| Theranostic Nanoparticles | Combines therapeutic delivery with real-time imaging for diagnostics. thno.org | Personalized medicine for inflammatory diseases, monitoring treatment response. thno.org | Development of novel imaging agents compatible with this compound delivery, validation in relevant animal models. |

In-depth Molecular and Cellular Pharmacodynamic Investigations

While it is understood that this compound acts as a prodrug, releasing dexamethasone to exert its effects, the precise molecular and cellular consequences of its delivery via different formulations are not fully elucidated. patsnap.com Dexamethasone primarily functions by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. patsnap.com

Future research should delve deeper into:

Cellular Uptake Mechanisms: A thorough investigation of the mechanisms by which different this compound nanoparticle formulations are internalized by target cells is crucial. researchgate.netmdpi.com Understanding whether uptake occurs via phagocytosis, macropinocytosis, or receptor-mediated endocytosis will inform the design of more efficient delivery systems. mdpi.com

Inflammasome Signaling: The NLRP3 inflammasome is a key component of the innate immune system that drives inflammation in a variety of diseases. Investigating the specific effects of this compound on the activation and signaling of the NLRP3 inflammasome in macrophages and other immune cells could reveal novel therapeutic targets.

Immune Cell Metabolism: Emerging evidence suggests that metabolic reprogramming is a hallmark of immune cell activation. nih.gov Dexamethasone is known to influence cellular metabolism, and future studies should explore how the sustained delivery of dexamethasone via this compound formulations impacts the metabolic pathways of key immune cells, such as T cells and macrophages, in the context of chronic inflammation. patsnap.comnih.govspringermedizin.de

Integration of Omics Technologies for Comprehensive Biological Response Analysis

To gain a holistic understanding of the biological effects of this compound, the integration of high-throughput "omics" technologies is essential. These approaches can provide an unbiased and comprehensive view of the molecular changes induced by the compound.

Key omics-based research directions include:

Proteomics: Proteomic analysis of cells and tissues treated with this compound can identify novel protein targets and signaling pathways modulated by the drug. nih.govmdpi.commit.edu This approach has been used to study the effects of dexamethasone on cartilage and in models of depression, and can be extended to understand the specific effects of the prodrug in various inflammatory contexts. nih.govtci-thaijo.org

Metabolomics: Untargeted metabolomics can reveal changes in the metabolic profiles of cells and tissues in response to this compound. This can provide insights into the drug's impact on energy metabolism, lipid signaling, and other key metabolic processes that are often dysregulated in inflammatory diseases.

Lipidomics: Given that this compound is a lipidated prodrug, lipidomics is a particularly relevant technology. bohrium.com Studies have already shown that dexamethasone can alter the lipid composition of hepatocytes. bioscientifica.comresearchgate.netbioscientifica.com Lipidomic analyses could be used to investigate how this compound itself, as well as the released dexamethasone, influences the lipidome of immune cells and inflamed tissues, potentially uncovering new mechanisms of action. bohrium.com

| Omics Technology | Potential Insights for this compound Research | Examples of Application with Dexamethasone |

|---|---|---|

| Proteomics | Identification of novel protein targets, elucidation of signaling pathways, discovery of biomarkers of drug response. | Analysis of protein changes in a cartilage injury model and in the hippocampus in a depression model. nih.govtci-thaijo.org |

| Metabolomics | Understanding the impact on cellular energy metabolism, identifying metabolic pathways modulated by the drug. | Studies on the influence of dexamethasone on the metabolism of immune cells. nih.gov |

| Lipidomics | Investigating the effects on lipid signaling and membrane composition, understanding the role of the palmitate moiety. | Analysis of dexamethasone-induced alterations in the lipid profiles of liver tissue. bohrium.combioscientifica.com |

Computational Modeling and Simulation for Prodrug and Formulation Design

Computational approaches are becoming increasingly valuable in drug discovery and development, offering the potential to accelerate the design and optimization of new therapies. nih.govum.ac.ir

In the context of this compound, future research should leverage:

Molecular Docking: Molecular docking simulations can be used to predict the binding interactions of dexamethasone and its prodrugs with the glucocorticoid receptor and other potential protein targets. researchgate.netscirp.org This can aid in the design of novel prodrugs with improved binding affinity and selectivity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling can be used to simulate the absorption, distribution, metabolism, and excretion of this compound from different delivery systems. nih.govresearchgate.net This can help in optimizing formulation parameters to achieve the desired drug release profile and therapeutic effect.

In Silico Formulation Design: Computational tools can be employed to predict the physicochemical properties of different nanoparticle formulations of this compound, such as drug loading capacity, stability, and release kinetics. This can guide the experimental design of new and improved delivery systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical characterization methods for validating dexamethasone palmitate (DXP) synthesis and purity?

- Methodological Answer : DXP synthesis should be validated using high-performance liquid chromatography (HPLC) with UV detection to confirm purity (>98% as per ). X-ray diffraction (XRD) is critical to confirm the absence of crystallization in nanoparticle formulations (). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural confirmation. For known compounds, cross-referencing with literature (e.g., CAS No. 14899-36-6) and comparing melting points/solubility profiles ensures identity ( ).

Q. How does the lipophilic nature of DXP influence its cellular uptake and anti-inflammatory mechanisms?

- Methodological Answer : DXP’s palmitate ester enhances membrane permeability, enabling passive diffusion into cells. In RAW 264.7 macrophages, DXP-NPs reduced LPS-induced TNF-α and MCP-1 by 60–80% via sustained release of free dexamethasone ( ). Researchers should quantify cytokine suppression using ELISA and correlate it with intracellular dexamethasone levels via LC-MS. Comparative studies with dexamethasone phosphate can highlight differences in uptake kinetics ().